molecular formula C4H9NO2S B555773 (S)-alpha-Methylcysteine CAS No. 239101-34-9

(S)-alpha-Methylcysteine

Cat. No.: B555773
CAS No.: 239101-34-9
M. Wt: 135,18*36.45 g/mole
InChI Key: NZBONMFLYFGTAC-SCSAIBSYSA-N
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Description

(S)-alpha-Methylcysteine is a chiral amino acid derivative, characterized by the presence of a methyl group attached to the alpha carbon of cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-alpha-Methylcysteine typically involves the alkylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. Enzymes such as methyltransferases can catalyze the transfer of a methyl group to cysteine, producing this compound with high enantioselectivity. This method is advantageous due to its efficiency and environmentally friendly nature.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Alkyl halides or other electrophiles can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of this compound.

    Substitution: Thioethers and other substituted products.

Scientific Research Applications

(S)-alpha-Methylcysteine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its role in protein structure and function.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.

    Industry: this compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-alpha-Methylcysteine involves its interaction with various molecular targets. The thiol group can form disulfide bonds with other cysteine residues, affecting protein structure and function. Additionally, the methyl group can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Cysteine: The parent compound, lacking the methyl group.

    N-acetylcysteine: A derivative with an acetyl group attached to the nitrogen atom.

    S-methylcysteine: A similar compound with a methyl group attached to the sulfur atom.

Uniqueness: (S)-alpha-Methylcysteine is unique due to the presence of the methyl group on the alpha carbon, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBONMFLYFGTAC-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CS)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432486
Record name (S)-ALPHA-METHYLCYSTEINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239101-34-9
Record name (S)-ALPHA-METHYLCYSTEINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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